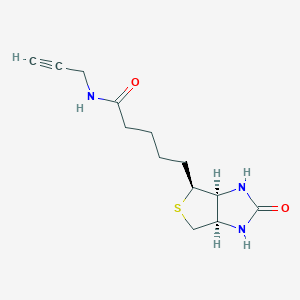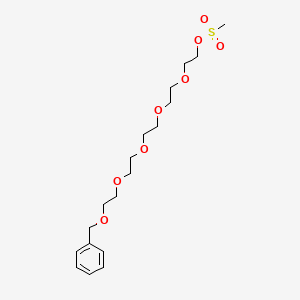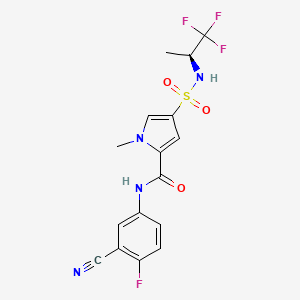
Biotin alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Biotin alkyne can be synthesized using a small molecule that contains an azide group (azide probe). The alkyne in the linker binds the azide probe via an azide-alkyne Huisgen cycloaddition . A protein cross-linker effectively binds the conjugate of the linker and an azide probe with a target protein .Molecular Structure Analysis
The molecular structure of Biotin Alkyne is C13H19N3O2S . It contains a biotin moiety linked to an alkyne group through a spacer arm containing a photocleavable moiety .Chemical Reactions Analysis
Biotin alkyne reacts with azide to form 1,2,3-triazole by copper (I) catalyzed 1,3-dipolar Huisgen cycloaddition . It can also be used as a monomer to copolymerize with other monomers to form biotin labeled polymers .Physical And Chemical Properties Analysis
Alkynes, including Biotin Alkyne, are slightly electronegative in nature . They are nonpolar due to slight solubility in polar solvents and insoluble in water .科学的研究の応用
Quantitative Analysis of Newly Synthesized Proteins
Biotin Alkyne is used in the HILAQ (heavy isotope –labeled azidohomoalanine quantification) method for the quantitative analysis of newly synthesized proteins (NSPs) . In this method, the azide moiety in AHA can specifically react with an alkyne-bearing biotinylated tag in the presence of CuAAC catalyst, allowing subsequent selective enrichment of the modified protein .
Proximity Labelling Proteomics
Biotin Alkyne is used in biotinylation-based proximity labelling (PL) proteomics . This method has been successfully applied to defining protein–protein interactions, protein–nucleic acid interactions, (membraneless) organelle proteomes and secretomes in various systems ranging from cultured cells to whole animals .
Biosynthesis of Alkyne-Containing Natural Products
Biotin Alkyne plays a role in the biosynthesis of alkyne-containing natural products . These natural products are important molecules that are widely distributed in microbes and plants . The discovery of the biosynthetic enzymes and pathways for alkyne formation will lead to the identification of enzyme homologs responsible for the formation of a wider range of terminal alkyne amino acid products .
作用機序
Target of Action
Biotin Alkyne is a click chemistry reagent . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This makes it a versatile tool in the field of bioconjugation, where it can be used to label a wide variety of biomolecules.
Mode of Action
The primary interaction of Biotin Alkyne is with azide-containing molecules. This interaction occurs via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . The result of this reaction is the formation of a stable triazole linkage . This allows for the tagging of a wide variety of biomolecules with biotin, facilitating their detection and analysis.
Biochemical Pathways
Biotin Alkyne, as a derivative of biotin, is involved in the central metabolism processes of fatty acids, amino acids, and carbohydrates . . Alkyne-containing natural products are widely distributed in microbes and plants . The biosynthetic enzymes and pathways for alkyne formation have been a focus of research, with great efforts made to discover them .
Pharmacokinetics
Biotin Alkyne is non-cleavable , suggesting that once it forms a bond with a target molecule, this bond is stable and resistant to cleavage
Result of Action
The primary result of Biotin Alkyne’s action is the formation of a stable triazole linkage with azide-containing molecules . This enables the biotinylation of a wide range of biomolecules, facilitating their detection and analysis in various biological and chemical applications. For example, it can be used as a monomer to copolymerize with other monomers to form biotin-labeled polymers .
Action Environment
The action of Biotin Alkyne is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition Therefore, the copper concentration in the environment can affect the efficiency of Biotin Alkyne’s action Additionally, the presence of azide-containing molecules is necessary for Biotin Alkyne to function
将来の方向性
The use of Biotin Alkyne and similar compounds in enzyme-mediated proximity labeling has potential for plant research . It can be used for the identification of target proteins using a small molecule that contains an azide group . This method of target protein identification is more effective than a previously developed method that uses a second linker with biotin, alkyne, and benzophenone .
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-ynylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h1,9-10,12H,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXUHRONZVELPY-NHCYSSNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin alkyne | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Cyclopenta[c]pyrrole-2(1H)-carboxamide, 5-[[2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl]amino]hexahydro-N,N,5-trimethyl-, (3aa,5a,6aa)-, 4-methylbenzenesulfonate (1:1)](/img/structure/B606042.png)



![2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol](/img/structure/B606050.png)
![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)


